molecular formula C12H11NO2S2 B1314229 Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 99822-81-8

Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B1314229
CAS RN: 99822-81-8
M. Wt: 265.4 g/mol
InChI Key: QFSCMRZQAUGMFZ-UHFFFAOYSA-N
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Description

Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate is an organic compound that belongs to the class of beta amino acids and derivatives .


Synthesis Analysis

The synthesis of Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate involves several steps. In one method, a mixture of 2-amino-4-methyl-1,3-thiazole-5-carboxylate and pyridine was taken, and 4-methyl benzoyl chloride was added dropwise at 0-5 °C . In another method, the solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .


Molecular Structure Analysis

The molecular formula of Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate is C12H11NO2S2, and its molecular weight is 265.35 . The IR spectrum shows peaks at 3087 cm^-1 (C–H aromatic), 2963, 2893 cm^-1 (C–H), 1706 cm^-1 (C=O), 1617 cm^-1 (C=C). The 1H-NMR spectrum shows signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). The 13C-NMR spectrum shows signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate include a melting point of 230–232 °C . The IR spectrum shows peaks at 3087 cm^-1 (C–H aromatic), 2963, 2893 cm^-1 (C–H), 1706 cm^-1 (C=O), 1617 cm^-1 (C=C). The 1H-NMR spectrum shows signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). The 13C-NMR spectrum shows signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate, have been found to exhibit antimicrobial properties . They are used in the development of drugs like sulfazole, which is used to combat bacterial infections .

Antiretroviral Applications

Thiazole derivatives are also used in the development of antiretroviral drugs, such as ritonavir . These drugs are used in the treatment of HIV/AIDS, demonstrating the significant role of thiazole derivatives in antiretroviral therapy .

Antifungal Applications

Thiazole derivatives have shown antifungal properties and are used in the development of drugs like abafungin . This highlights their potential in treating fungal infections .

Anticancer Applications

Thiazole derivatives have been found to exhibit anticancer properties . They are used in the development of drugs like tiazofurin, which is used in cancer treatment . Additionally, some synthesized compounds containing thiazole moieties have shown potent antitumor activity .

Antidiabetic Applications

Thiazole derivatives have also been associated with antidiabetic properties . This suggests their potential use in the development of drugs for the treatment of diabetes .

Anti-inflammatory Applications

Thiazole derivatives have shown anti-inflammatory properties . They are used in the development of drugs like meloxicam, which is used to treat inflammation .

Anti-Alzheimer Applications

Thiazole derivatives have been associated with anti-Alzheimer properties . This suggests their potential use in the development of drugs for the treatment of Alzheimer’s disease .

Antihypertensive Applications

Thiazole derivatives have shown antihypertensive properties . This suggests their potential use in the development of drugs for the treatment of hypertension .

Future Directions

The future directions for research on Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate could include further exploration of its potential therapeutic roles, given its promising properties as a starting material for the synthesis of diverse range of heterocyclic analogues with potential antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

properties

IUPAC Name

ethyl 4-phenyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-2-15-11(14)10-9(13-12(16)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSCMRZQAUGMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate

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